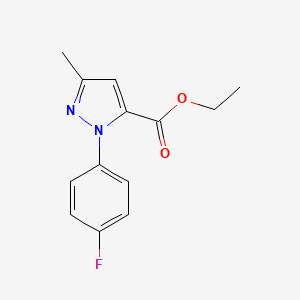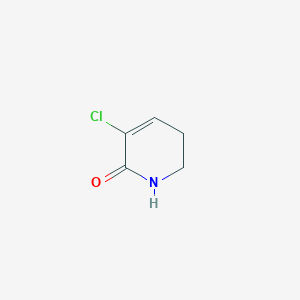![molecular formula C6H5N3O2 B1603232 Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 54449-30-8](/img/structure/B1603232.png)
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential applications in various fields . It is synthesized from 3,4-disubstituted 2-aminopyrroles .
Synthesis Analysis
The synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves the treatment of 2-aminopyrroles, containing electron-withdrawing groups in positions 3 and 4, with aryl or alkyl isocyanates. This process yields 3,7,8-trisubstituted pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is complex, with multiple substituents attached to the pyrrolo[1,2-a][1,3,5]triazine core . The exact structure can vary depending on the specific substituents used in the synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione are complex and involve multiple steps . The intermediacy, in the reaction, of either (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles is discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can vary depending on the specific substituents used in its synthesis . Detailed information about its properties such as solubility, density, and reactivity would require further experimental analysis.Applications De Recherche Scientifique
Mass Spectrometry Analysis
- Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones have been analyzed using mass spectrometry. This analysis revealed unique fragmentation patterns, particularly in compounds with a 7-alkoxycarbonyl function, which showed an unusual loss of the entire ester grouping with hydrogen rearrangement (Traynor, 1975).
Chemical Synthesis
- These compounds have been synthesized from 2-aminopyrroles containing electron-withdrawing groups. This synthesis process involves the use of aryl or alkyl isocyanates leading to trisubstituted pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones (Traynor & Wibberley, 1974).
- Another synthesis method involves the reaction of ethyl bromopyruvate with 6-methyl and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones. This method has been used to synthesize various derivatives, including pyrrolo[1,2-a]-[1,3,5]triazine-2,4(1H,3H)-dione (Traynor & Wibberley, 1974).
Electron Acceptor in Electrochromic Polymers
- Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione derivatives have been used as electron acceptors in the construction of electrochromic conjugated polymers. This application is significant in the field of polymer chemistry and material science (Vo et al., 2022).
Application in Cytotoxic Activity and Drug Synthesis
- Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, indicating potential applications in the development of therapeutics (Azab, Aly, & Gobouri, 2017).
- Pyrrolo[2,1-f][1,2,4]triazine has been used in the production of the antiviral drug remdesivir, highlighting its role in pharmaceutical synthesis (Roy et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJPPFCOVRIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602229 | |
| Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54449-30-8 | |
| Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)










